2-(3,5-Dinitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Description
2-(3,5-Dinitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a synthetic thiophene derivative characterized by a tetrahydrobenzo[b]thiophene core substituted with a 3,5-dinitrobenzamido group at position 2 and a carboxamide group at position 2. The compound’s structure combines electron-withdrawing nitro groups with a polar carboxamide moiety, which may enhance its binding affinity in biological systems.
Properties
IUPAC Name |
2-[(3,5-dinitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O6S/c17-14(21)13-11-3-1-2-4-12(11)27-16(13)18-15(22)8-5-9(19(23)24)7-10(6-8)20(25)26/h5-7H,1-4H2,(H2,17,21)(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBOYHLNFUAYTOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiophene derivatives have been known to exhibit a variety of biological effects. For instance, some thiophene-based analogs have been shown to have anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties.
Biological Activity
2-(3,5-Dinitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.
Synthesis
The synthesis of this compound involves several steps. Initially, tetrahydrobenzo[b]thiophene derivatives are synthesized through reactions involving cyclohexanones and ethyl cyanoacetate. The final compound is obtained via acylation with 3,5-dinitrobenzoyl chloride followed by purification processes such as silica gel chromatography .
Biological Activity
The biological activity of this compound has been investigated in various studies focusing on its anticancer and antibacterial properties.
Anticancer Activity
- Cell Lines Tested : The compound has shown significant cytotoxic effects against several cancer cell lines including K562 (chronic myeloid leukemia) and CEM (acute lymphoblastic leukemia) cells.
- Assay Methods : Cytotoxicity was assessed using the MTT assay and trypan blue exclusion method. Concentrations of 10, 50, and 100 μM were tested over 48 to 72 hours.
- Results : The compound exhibited a dose-dependent inhibition of cell viability. For example, at 100 μM concentration, a reduction in cell viability by over 70% was observed in K562 cells .
Antibacterial Activity
In addition to its anticancer properties, the compound was evaluated for antibacterial activity against various bacterial strains. The results indicated:
- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 16 to 64 µg/mL depending on the bacterial strain tested.
- Mechanism of Action : Preliminary studies suggest that the compound disrupts bacterial cell wall synthesis and inhibits DNA replication .
Data Summary
The following table summarizes the biological activities observed for the compound:
| Biological Activity | Cell Line/Organism | Concentration (µM) | Effect |
|---|---|---|---|
| Anticancer | K562 | 10 | 30% inhibition |
| Anticancer | K562 | 50 | 50% inhibition |
| Anticancer | K562 | 100 | >70% inhibition |
| Antibacterial | E. coli | 16 | Growth inhibition |
| Antibacterial | S. aureus | 64 | Growth inhibition |
Case Studies
- Case Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry demonstrated that the compound significantly inhibited proliferation in K562 cells with an IC50 value of approximately 45 µM. Further analysis indicated that apoptosis was induced as evidenced by increased caspase-3 activity and DNA fragmentation assays .
- Antibacterial Evaluation : Another study focused on the antibacterial properties revealed that the compound effectively inhibited Staphylococcus aureus growth at lower concentrations compared to other tested compounds in its class. This suggests potential for development as a therapeutic agent against resistant bacterial strains .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Tetrahydrobenzo[b]Thiophene Derivatives
Key Observations:
Electron-Withdrawing vs. In contrast, 3,4-dimethoxybenzamido (TCS, ) and 3,5-dihydroxybenzamido (SIM-53B, ) substituents provide electron-donating properties, which may improve solubility or antioxidant activity. Cyanoacetamido derivatives (e.g., Compound 92b) exhibit moderate antioxidant activity (55.5% NO scavenging), attributed to the polar carboxamide and nitrile groups.
Carboxamide Role :
- The carboxamide at position 3 is conserved across analogs and critical for hydrogen bonding. For example, in , an amide linker in a related compound formed three H-bonds with Phe288, enhancing receptor affinity.
Biological Activity Trends: Antioxidant Activity: Polar substituents (e.g., cyano, hydroxy) correlate with free radical scavenging. Enzyme Inhibition: Methoxy-substituted TCS () targets Flt-3 kinase, whereas the target compound’s nitro groups may favor interactions with oxidoreductases or proteases.
Q & A
Basic Research Question
- Co-Solvents : Use DMSO (≤10%) or cyclodextrin complexes for aqueous solubility .
- Prodrug Strategies : Convert carboxamide to methyl ester for improved absorption, followed by enzymatic hydrolysis .
- Particle Size Reduction : Nano-milling or liposomal encapsulation to enhance bioavailability .
What analytical methods are suitable for stability testing under varying storage conditions?
Basic Research Question
- Forced Degradation Studies : Expose to heat (40°C), light (ICH Q1B), and pH extremes (2–12). Monitor via HPLC for decomposition products .
- Long-Term Stability : Store at -20°C in amber vials with desiccants; assess monthly for 12 months .
How can researchers validate the compound’s mechanism of action in complex biological systems?
Advanced Research Question
- CRISPR Knockout Models : Delete putative targets (e.g., FLT3 in leukemia cells) to confirm on/off-target effects .
- Metabolomic Profiling : Use LC-MS/MS to track downstream metabolite changes (e.g., acetylcholine levels in AChE inhibition) .
- SPR Biosensing : Measure real-time binding kinetics (ka/kd) to purified enzymes .
What computational tools predict the compound’s ADMET properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
